molecular formula C21H23FN4OS B2533987 4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one CAS No. 877818-95-6

4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

Cat. No.: B2533987
CAS No.: 877818-95-6
M. Wt: 398.5
InChI Key: FXLXLXQECPKERX-UHFFFAOYSA-N
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Description

4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a complex heterocyclic compound featuring a pyrimidoquinoline core. Its structural complexity and potential biochemical activity make it a valuable compound for scientific research.

Preparation Methods

Synthetic routes and reaction conditions:

  • Condensation reaction: : Typically starts with an intermediate such as 4-fluoroacetophenone, reacting with appropriate ethylsulfanyl and amino components under controlled temperature.

  • Cyclization: : Further cyclization leads to the formation of the quinoline core.

Industrial production methods:

  • Bulk synthesis: : Involves large-scale reactors and specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : Converts thioether to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduces functional groups under milder conditions.

  • Substitution: : Aromatic substitution on the fluorophenyl ring using various nucleophiles.

Common reagents and conditions:

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Alkyl halides, Grignard reagents.

Major products formed:

  • Sulfoxides, sulfones, substituted aromatics.

Scientific Research Applications

  • Chemistry: : Used as a precursor for more complex organic molecules.

  • Biology: : Potential use in studying enzyme inhibitors.

  • Medicine: : Investigated for pharmacological properties, including anti-cancer and anti-inflammatory activities.

  • Industry: : Component in developing advanced materials.

Mechanism of Action

Mechanism: : Interacts with specific enzymes or receptors to inhibit or modulate their function. Molecular targets and pathways involved : Primarily targets kinases and other enzymes involved in signal transduction pathways, altering cellular processes.

Comparison with Similar Compounds

Similar compounds: : Structurally related heterocycles like quinolines, pyrimidines. Comparison : The ethylsulfanyl group and fluorophenyl ring confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

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Properties

IUPAC Name

4-amino-2-ethylsulfanyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4OS/c1-4-28-20-25-18(23)17-15(11-5-7-12(22)8-6-11)16-13(24-19(17)26-20)9-21(2,3)10-14(16)27/h5-8,15H,4,9-10H2,1-3H3,(H3,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLXLXQECPKERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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